![molecular formula C19H14N4OS B12342263 1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B12342263.png)
1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one
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Overview
Description
1-Phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a phenyl-substituted ethanone via a sulfanyl bridge. This structure combines aromaticity with reactive functional groups, making it a candidate for diverse biological and chemical applications. Its synthesis typically involves multi-step reactions, such as cyclization of pyrazolo precursors with phenacyl chlorides or thiol intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with ethan-1-one derivatives under reflux conditions in the presence of a base such as sodium hydroxide . The reaction is often carried out in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. For instance, compounds similar to 1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one have shown cytotoxic effects against several cancer cell lines, including:
Cancer Type | Cell Line | Effect |
---|---|---|
Non-small cell lung cancer | A549 | Induces apoptosis |
Melanoma | A375 | Inhibits proliferation |
Leukemia | HL60 | Cytotoxicity observed |
Renal cancer | 786-O | Significant growth inhibition |
The mechanism of action often involves the inhibition of specific enzymes or signaling pathways related to tumor progression.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research suggests that related pyrazolo[3,4-d]pyrimidine derivatives exhibit significant activity against various pathogens:
Pathogen Type | Microorganism | Activity |
---|---|---|
Bacterial | Escherichia coli | Moderate to high inhibition |
Fungal | Candida albicans | Effective against resistant strains |
Amoebic | Entamoeba histolytica | Outperforms traditional treatments |
These findings highlight the potential of this compound as an alternative treatment option in infectious diseases.
Anti-inflammatory Effects
The structural characteristics of this compound may contribute to its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:
Inflammatory Marker | Effect of Compound |
---|---|
TNF-alpha | Inhibition observed |
IL-6 | Reduced levels |
COX enzymes | Significant inhibition |
These effects suggest potential applications in treating inflammatory diseases such as arthritis and other chronic conditions.
Biochemical Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in tumor progression or inflammatory processes.
Modulation of Signaling Pathways: It could influence key signaling pathways related to cell proliferation and apoptosis.
Electrostatic Interactions: Molecular electrostatic potential analysis indicates that the electronic structure facilitates interactions with biological macromolecules.
Case Studies and Research Findings
Recent studies have focused on the synthesis and functionalization of pyrazolo[3,4-d]pyrimidine derivatives. For example:
- A study demonstrated that derivatives could effectively inhibit FLT3 kinase activity, showing promise as targeted cancer therapies.
- Another research highlighted the antimicrobial efficacy against multi-drug resistant strains of bacteria, emphasizing the compound's potential in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of 1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrazolo[3,4-d]pyrimidine Core
- Compound 2–10 (): These derivatives retain the pyrazolo[3,4-d]pyrimidin-4-one core but replace the sulfanyl ethanone group with substituted phenyl-2-oxoethylthio moieties. For example, 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones are synthesized via phenacyl chloride reactions. These compounds exhibit structural flexibility but lack the ethanone linkage present in the target compound .
- Compound XIVc (): Features a 4-chlorophenylamino group and piperazine linkage instead of the sulfanyl bridge. This modification enhances solubility and alters binding interactions, as evidenced by its distinct NMR spectra and anti-inflammatory activity .
Sulfanyl vs. Oxygen or Nitrogen Linkages
- 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (): Replacing the sulfanyl group with chlorine increases electrophilicity, improving reactivity in nucleophilic substitution reactions (yields: 61–65%).
- Pyrazolo[3,4-d][1,3]oxazin-4-one Derivatives (): Oxygen-based linkages (e.g., oxazinone) reduce sulfur’s redox activity but enhance thermal stability. For instance, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one derivatives show IC50 values of 11 µM against MCF-7 cancer cells, highlighting the impact of substituents on bioactivity .
Physicochemical Properties
Solubility and Stability
- Target Compound : The sulfanyl bridge may marginally improve aqueous solubility compared to purely aromatic pyrazolo[3,4-d]pyrimidines. However, like other derivatives in this class, it likely suffers from poor solubility, as seen in , where liposomal encapsulation is required to enhance bioavailability .
- N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide (): The acetamide group increases polarity (molecular weight: 418.475) but may reduce membrane permeability compared to the ethanone-linked target compound .
Molecular Weight and Functional Groups
Anticancer Activity
- Target Compound: No direct data provided, but structurally similar pyrazolo[3,4-d]pyrimidines (e.g., ) show IC50 values as low as 11 µM against MCF-7 cells. The sulfanyl group may modulate kinase inhibition, a common mechanism in anticancer pyrazolo-pyrimidines .
- Compound LP-2 (Liposomal Encapsulate) (): Demonstrates improved pharmacokinetics, suggesting that nanoformulation could enhance the target compound’s efficacy .
Anti-Inflammatory Activity
- N-Substituted-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamides (): Inhibit NO, TNF-α, and IL-6 production via NF-κB and MAPK pathways. The target compound’s sulfanyl group may similarly influence redox-sensitive inflammatory mediators .
Biological Activity
1-Phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and kinase inhibition. This article delves into the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure
The structure of this compound can be represented as follows:
Anticancer Activity
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties. For instance, compounds related to the pyrazolo[3,4-d]pyrimidine scaffold have been shown to inhibit various kinases involved in cancer progression. A study reported that certain derivatives inhibited Src kinase with IC50 values ranging from 0.5 to 5 µM, indicating their potential as anticancer agents .
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound ID | Kinase Target | IC50 (µM) |
---|---|---|
6e | Src | 0.5 |
10c | Src | 2.0 |
12a | p70S6K | 3.5 |
The mechanism by which these compounds exert their anticancer effects primarily involves the inhibition of protein kinases that regulate cell proliferation and survival. For example, the inhibition of Src kinase leads to cell cycle arrest and apoptosis in cancer cells . This is particularly relevant for breast cancer (MCF7) and colon cancer (HCT116) cell lines.
Study on Kinase Inhibition
A comprehensive study evaluated the biological activity of a series of pyrazolo[3,4-d]pyrimidine derivatives against various kinases. The findings suggested that modifications on the pyrazolo ring significantly influenced their inhibitory potency. The study concluded that specific substitutions at the phenyl group enhanced the anticancer activity .
Clinical Implications
Another case study focused on the therapeutic potential of these compounds in treating inflammatory diseases and cancers. The results indicated that compounds with a similar structural motif showed promise in clinical settings for managing conditions such as rheumatoid arthritis and certain types of leukemia .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target kinases. These studies revealed favorable interactions with active site residues, suggesting strong binding capabilities that correlate with observed biological activities .
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for 1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, derivatives with similar scaffolds (e.g., pyrazolo[3,4-d]pyrimidine sulfanyl ethanones) are synthesized by reacting pyrazolo-pyrimidine thiols with α-haloketones in dry acetonitrile or dichloromethane under reflux . Optimization involves adjusting solvent polarity (e.g., DMF for better solubility), using catalysts like sodium acetate, and controlling reaction time (e.g., 2–16 hours) to improve yields (up to 90%) . Monitoring via TLC and purification via recrystallization (ethanol or acetonitrile) are critical for isolating high-purity products .
Q. How can structural confirmation be achieved using spectroscopic data for this compound?
- Answer : Combine ¹H/¹³C NMR , IR , and mass spectrometry for unambiguous confirmation. Key NMR signals include:
- Aromatic protons in pyrazolo-pyrimidine (δ 8.6–8.7 ppm, singlet) and phenyl groups (δ 7.2–8.3 ppm, multiplet) .
- Thioether-linked CH₂ protons (δ 2.6–3.6 ppm) and carbonyl carbons (δ 198–203 ppm) .
IR bands for C=O (1737–1739 cm⁻¹) and S–C (500–600 cm⁻¹) confirm functional groups . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 385.20 [M+H]⁺ for C₂₂H₁₆N₄O₃) .
Advanced Research Questions
Q. How to address discrepancies in NMR data when synthesizing derivatives of this compound?
- Answer : Contradictory NMR signals (e.g., unexpected splitting or integration) may arise from tautomerism, rotamers, or impurities. For example, pyrazolo-pyrimidine scaffolds exhibit keto-enol tautomerism, altering proton environments . Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity . If impurities persist, optimize recrystallization solvents (e.g., switch from ethanol to acetonitrile) or employ column chromatography .
Q. What strategies are effective in evaluating the bioactivity of this compound, such as kinase inhibition or anti-inflammatory effects?
- Answer :
- Kinase assays : Use recombinant enzymes (e.g., EGFR-TK) with ATP-competitive binding assays. Molecular dynamics (MD) simulations (50 ns trajectories) can predict binding stability; RMSF plots identify flexible protein regions affecting inhibitor interactions .
- Anti-inflammatory screening : Measure COX-1/COX-2 inhibition in vitro. Derivatives with urea/thiourea substituents (e.g., compound 9a-d ) show enhanced activity due to hydrogen bonding with catalytic residues .
Q. How to design analogues with improved metabolic stability while retaining activity?
- Answer :
- Introduce electron-withdrawing groups (e.g., -Cl, -F) on phenyl rings to reduce oxidative metabolism .
- Replace labile thioether links with sulfones or bioisosteres (e.g., CH₂-O-CH₂) to enhance stability .
- Use in vitro microsomal assays (human liver microsomes) to quantify metabolic half-life and guide structural modifications .
Q. What computational methods are suitable for predicting the binding mode of this compound to target proteins?
- Answer : Perform docking studies (AutoDock Vina, Schrödinger) using crystal structures of target kinases (e.g., PDB ID 1M17). Validate with MD simulations (GROMACS/AMBER) to assess binding pose stability over 50 ns. Key metrics include RMSD (<2 Å), ligand-protein hydrogen bonds, and binding free energy (MM-PBSA calculations) .
Q. Methodological Challenges and Solutions
Q. How to resolve low yields in coupling reactions involving the pyrazolo-pyrimidine core?
- Challenge : Steric hindrance from the bicyclic pyrazolo-pyrimidine system reduces reactivity.
- Solutions :
- Use microwave-assisted synthesis to enhance reaction efficiency .
- Activate the thiol group with NaH or DBU to improve nucleophilicity .
- Employ coupling agents like EDCI/HOBt for amide/urea derivatives .
Q. How to characterize amorphous or poorly crystalline derivatives of this compound?
Properties
Molecular Formula |
C19H14N4OS |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-phenyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone |
InChI |
InChI=1S/C19H14N4OS/c24-17(14-7-3-1-4-8-14)12-25-19-16-11-22-23(18(16)20-13-21-19)15-9-5-2-6-10-15/h1-11,13H,12H2 |
InChI Key |
YQJKPWAVMBHXAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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